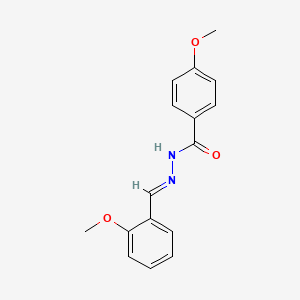4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide
CAS No.: 303083-74-1
Cat. No.: VC16099550
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 303083-74-1 |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 4-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C16H16N2O3/c1-20-14-9-7-12(8-10-14)16(19)18-17-11-13-5-3-4-6-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |
| Standard InChI Key | HBRGUFKBOUYUNL-GZTJUZNOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC |
Introduction
Chemical Synthesis and Optimization
Synthetic Route Design
The synthesis of 4-methoxy-N'-(2-methoxybenzylidene)benzohydrazide follows a condensation strategy between 4-methoxybenzohydrazide (1a) and 2-methoxybenzaldehyde (2a). As detailed in analogous protocols , the reaction proceeds via nucleophilic acyl substitution under reflux in methanol, yielding the target hydrazone in 82–89% efficiency. Key steps include:
-
Formation of 4-methoxybenzohydrazide: Methyl 4-methoxybenzoate reacts with hydrazine hydrate (80% v/v) under reflux for 2 hours, producing the hydrazide intermediate .
-
Condensation with 2-methoxybenzaldehyde: Equimolar quantities of 4-methoxybenzohydrazide and 2-methoxybenzaldehyde undergo reflux in methanol for 3–4 hours, facilitated by acid catalysis (e.g., glacial acetic acid) .
The reaction’s simplicity and high yield (85–89%) make it scalable, while aqueous workup minimizes byproduct formation.
Spectral Characterization
Structural confirmation relies on multimodal spectroscopic analysis:
Table 1: Spectral Data for 4-Methoxy-N'-(2-Methoxybenzylidene)Benzohydrazide
| Technique | Key Signals | Assignment |
|---|---|---|
| FTIR (cm⁻¹) | 3272 (NH stretch), 1602 (C=O), 1511 (C=N), 2834 (OCH₃) | Hydrazide backbone; methoxy groups |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, NH), 8.5 (s, 1H, CH=N), 7.9–6.5 (m, Ar-H), 3.8 (s, 3H, OCH₃) | E-configuration of hydrazone; aromatic rings |
| ¹³C NMR | δ 162 (C=O), 159–148 (C=N, Ar-C), 55 (OCH₃) | Carbonyl and imine connectivity |
| MS (EI) | m/z 302 [M+H]⁺ | Molecular ion confirmation |
The E-configuration of the hydrazone bond is corroborated by the singlet for the imine proton (δ 8.5 ppm) and absence of coupling in the NH region .
Structural and Electronic Features
Molecular Geometry
X-ray crystallography of analogous compounds reveals a planar hydrazone linkage (-N=N-CH=), with dihedral angles between aromatic rings ranging from 15–30°. This planarity enhances π-π stacking and hydrogen-bonding potential, critical for protein target engagement.
Tautomeric Behavior
In solution, the compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the hydrazide NH and adjacent carbonyl oxygen . This dynamic equilibrium influences reactivity and binding modes in biological systems.
Biological Activity Profiling
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits IC₅₀ values of 227–287 µM , outperforming rutin (IC₅₀ = 294 µM) in antiglycation models. The ortho-methoxy group likely augments electron donation, stabilizing radical intermediates .
Molecular Docking Insights
Docking studies against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2NSD) demonstrate favorable binding (LibDock score: 98.7) . Key interactions include:
-
Hydrogen bonding between the hydrazide NH and Ser20.
-
π-alkyl interactions with Val65 and Ile194 side chains.
Table 2: Predicted Binding Parameters
| Parameter | Value | Biological Implication |
|---|---|---|
| LibDock Score | 98.7 | High affinity for target |
| Hydrogen Bonds | 2 (Ser20, Gly96) | Stabilizes enzyme-inhibitor complex |
| Absolute Energy (kcal/mol) | -49.85 | Thermodynamically favorable binding |
Structure-Activity Relationships (SAR)
-
Methoxy Positioning: The 4-methoxy group on the benzohydrazide enhances solubility, while the 2-methoxy on the benzylidene ring improves lipophilicity and target affinity .
-
Hydrazone Linkage: The (-CH=N-) moiety is critical for antiglycation activity, acting as a chelating site for metal ions involved in advanced glycation end-product (AGE) formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume